molecular formula C18H28O2 B12532621 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol CAS No. 660410-33-3

4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol

Cat. No.: B12532621
CAS No.: 660410-33-3
M. Wt: 276.4 g/mol
InChI Key: HLAPHHSDSMXYGT-UHFFFAOYSA-N
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Description

4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol is an organic compound known for its unique chemical structure and properties. This compound features a phenolic core substituted with two tert-butyl groups and an allyloxy group. The presence of these substituents imparts significant steric hindrance and stability to the molecule, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol typically involves the alkylation of 2,6-di-tert-butylphenol with an appropriate allylating agent. One common method includes the reaction of 2,6-di-tert-butylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the allyloxy group into the phenolic core, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different ethers or esters.

    Reduction: The allyloxy group can be reduced to form the corresponding saturated ether.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Oxidation: Quinones or hydroquinones.

    Substitution: Various ethers or esters depending on the nucleophile used.

    Reduction: Saturated ethers.

Scientific Research Applications

4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol exerts its effects is primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The tert-butyl groups provide steric protection, enhancing the compound’s stability and effectiveness as an antioxidant .

Comparison with Similar Compounds

    2,6-Di-tert-butylphenol: Lacks the allyloxy group but shares the phenolic core and tert-butyl substituents.

    4-Allyloxy-2,6-di-tert-butylphenol: Similar structure but with variations in the position of the allyloxy group.

Uniqueness: 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol is unique due to the specific positioning of the allyloxy group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust antioxidant properties and resistance to oxidative degradation .

Properties

CAS No.

660410-33-3

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

4-but-3-enoxy-2,6-ditert-butylphenol

InChI

InChI=1S/C18H28O2/c1-8-9-10-20-13-11-14(17(2,3)4)16(19)15(12-13)18(5,6)7/h8,11-12,19H,1,9-10H2,2-7H3

InChI Key

HLAPHHSDSMXYGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OCCC=C

Origin of Product

United States

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